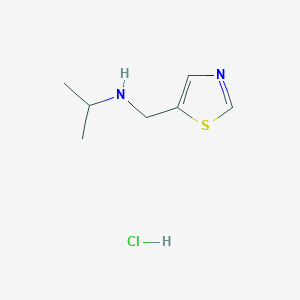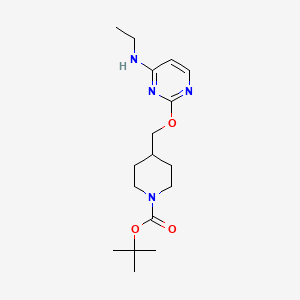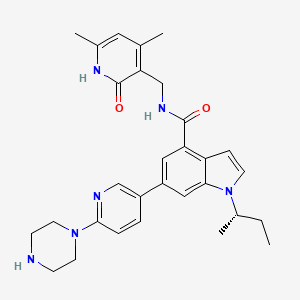![molecular formula C13H18N2O2 B3239041 Morpholine, 4-[(2S)-2-amino-1-oxo-3-phenylpropyl]- CAS No. 141834-13-1](/img/structure/B3239041.png)
Morpholine, 4-[(2S)-2-amino-1-oxo-3-phenylpropyl]-
Overview
Description
Morpholine, 4-[(2S)-2-amino-1-oxo-3-phenylpropyl]-: is a compound that belongs to the class of morpholine derivatives. Morpholine itself is a heterocyclic amine with both amine and ether functional groups. The compound is characterized by the presence of a morpholine ring substituted with a 2-amino-1-oxo-3-phenylpropyl group. This structure imparts unique chemical and biological properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Morpholine, 4-[(2S)-2-amino-1-oxo-3-phenylpropyl]- typically begins with readily available starting materials such as amino alcohols, aziridines, or epoxides.
Coupling and Cyclization: A common synthetic route involves the coupling of amino alcohols with α-haloacid chlorides, followed by cyclization and reduction reactions. This method allows for the efficient production of substituted morpholines in good to excellent yields.
Intramolecular Reactions: Another approach involves intramolecular Mitsunobu reactions or Cs₂CO₃-mediated cyclization of amino diols. These reactions are performed under mild conditions and provide high stereoselectivity.
Industrial Production Methods:
Industrial production of morpholine derivatives often involves the dehydration of diethanolamine with concentrated sulfuric acid . This method is scalable and cost-effective, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Substitution: Substitution reactions, including nucleophilic substitution, are common for morpholine derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .
Scientific Research Applications
Chemistry:
Morpholine derivatives are widely used as ligands in catalysis and as intermediates in organic synthesis . Their ability to form stable complexes with metals makes them valuable in various catalytic processes.
Biology and Medicine:
In biology and medicine, morpholine derivatives have shown significant pharmaceutical properties. They are used as antimicrobial, anti-inflammatory, and antidepressant agents . For instance, compounds like Reboxetine and Moclobemide are well-known antidepressants that contain the morpholine moiety .
Industry:
In industrial applications, morpholine derivatives are used as corrosion inhibitors, surface-active agents, and organocatalysts . Their versatility and effectiveness make them valuable in various industrial processes.
Mechanism of Action
The mechanism of action of Morpholine, 4-[(2S)-2-amino-1-oxo-3-phenylpropyl]- involves its interaction with specific molecular targets and pathways. For example, morpholine derivatives can inhibit enzymes such as cholinesterases and legumain, which are involved in various biological processes . The inhibition of these enzymes can lead to therapeutic effects, such as the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Piperidine: Like morpholine, piperidine is a six-membered heterocyclic amine but lacks the ether oxygen.
Tetrahydrofuran: This compound is similar to morpholine but lacks the amine group.
Pyrrolidine: Another heterocyclic amine, pyrrolidine has a five-membered ring structure.
Uniqueness:
Morpholine, 4-[(2S)-2-amino-1-oxo-3-phenylpropyl]- is unique due to the presence of both amine and ether functional groups in its structure. This dual functionality imparts distinct chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
(2S)-2-amino-1-morpholin-4-yl-3-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c14-12(10-11-4-2-1-3-5-11)13(16)15-6-8-17-9-7-15/h1-5,12H,6-10,14H2/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUAMZZJTBNPSTD-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)[C@H](CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1H-Indole-2-propanoic acid, 1-[(4-chlorophenyl)methyl]-3-[(1,1-dimethylethyl)thio]-, alpha,alpha-dimethyl-5-(1-methylethyl)-, ethyl ester](/img/structure/B3239056.png)



